4-[(2-Propynyloxy)methyl]piperidine hydrochloride 4-[(2-Propynyloxy)methyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185300-91-7
VCID: VC3050365
InChI: InChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H
SMILES: C#CCOCC1CCNCC1.Cl
Molecular Formula: C9H16ClNO
Molecular Weight: 189.68 g/mol

4-[(2-Propynyloxy)methyl]piperidine hydrochloride

CAS No.: 1185300-91-7

Cat. No.: VC3050365

Molecular Formula: C9H16ClNO

Molecular Weight: 189.68 g/mol

* For research use only. Not for human or veterinary use.

4-[(2-Propynyloxy)methyl]piperidine hydrochloride - 1185300-91-7

Specification

CAS No. 1185300-91-7
Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
IUPAC Name 4-(prop-2-ynoxymethyl)piperidine;hydrochloride
Standard InChI InChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H
Standard InChI Key WPNLIHIBEOPEGT-UHFFFAOYSA-N
SMILES C#CCOCC1CCNCC1.Cl
Canonical SMILES C#CCOCC1CCNCC1.Cl

Introduction

Chemical Identity and Structure

Identification Parameters

4-[(2-Propynyloxy)methyl]piperidine hydrochloride, also represented by the CAS number 1185300-91-7, is characterized as a hydrochloride salt of the corresponding free base . The compound consists of a piperidine ring with a propynyloxy methyl substituent at the 4-position. The chemical identity is further established through its unique identifiers including PubChem CID 46735625 and MDL number MFCD10687214, which allow for unambiguous identification in chemical databases and literature .

The compound is known by several synonyms in scientific literature, including 4-[(prop-2-yn-1-yloxy)methyl]piperidine hydrochloride, 4-(prop-2-ynoxymethyl)piperidine;hydrochloride, and 4-((Prop-2-yn-1-yloxy)methyl)piperidine hydrochloride . These alternative names reflect different naming conventions but consistently describe the same chemical structure. The parent compound without the hydrochloride salt is identified as 4-[(2-Propynyloxy)methyl]piperidine (PubChem CID 26190978), which demonstrates the relationship between the free base and its salt form .

Structural Composition

The molecular structure of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride features a six-membered piperidine ring with a nitrogen atom as part of the heterocycle. At the 4-position of this ring, a methyl group is attached which is further functionalized with a propynyloxy group . The propynyloxy group consists of a terminal alkyne (propyne) connected through an oxygen atom, creating an ether linkage. The hydrochloride component indicates that the nitrogen of the piperidine is protonated, with a chloride counter-ion balancing the positive charge.

This structural arrangement can be represented through various notations that provide insights into its connectivity and spatial arrangement. The SMILES notation for this compound is C#CCOCC1CCNCC1.Cl, which describes the connection of atoms in a linear string format . For a more comprehensive structural representation, the InChI notation is provided as InChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H with the corresponding InChIKey WPNLIHIBEOPEGT-UHFFFAOYSA-N .

Analytical Characterization

Chromatographic Behavior

Chromatographic techniques provide valuable methods for analyzing 4-[(2-Propynyloxy)methyl]piperidine hydrochloride, particularly for purity assessment and identification purposes. In liquid chromatography applications, the compound's retention behavior would be influenced by the combined effects of the basic piperidine structure and the relatively non-polar propynyloxy group. The ionizable nature of the compound as a hydrochloride salt makes it well-suited for reverse-phase high-performance liquid chromatography (HPLC) methods, typically utilizing C18 columns with mobile phases containing water, organic modifiers (such as acetonitrile or methanol), and pH-controlling additives.

Gas chromatography analysis might require derivatization due to the presence of the hydrochloride salt, although the parent compound could potentially be analyzed directly. The presence of the terminal alkyne group provides a distinctive structural feature that may facilitate specific detection methods in analytical protocols, particularly when coupled with mass spectrometry for enhanced sensitivity and specificity of detection.

Applications and Uses

Chemical Research Applications

Comparative Analysis with Related Compounds

Structural Analogues

4-[(2-Propynyloxy)methyl]piperidine hydrochloride belongs to a broader family of substituted piperidine compounds that share structural similarities but differ in their specific functional groups. One such related compound is 4-[(2-methylpropoxy)methyl]piperidine hydrochloride, which features an isobutoxy group in place of the propynyloxy substituent . This structural difference—replacing the alkyne with a saturated branched alkyl group—significantly alters the chemical reactivity profile while maintaining similar molecular recognition properties derived from the piperidine core.

The comparison between these analogues reveals the strategic importance of the terminal alkyne in 4-[(2-Propynyloxy)methyl]piperidine hydrochloride. While the isobutoxy analogue offers greater chemical stability due to the absence of the reactive alkyne, it lacks the synthetic versatility afforded by the alkyne functional group for further chemical modifications. This trade-off between stability and reactivity represents a key consideration in the selection of specific analogues for particular research applications in organic synthesis or medicinal chemistry.

Parent Compound Relationship

The relationship between 4-[(2-Propynyloxy)methyl]piperidine hydrochloride and its parent compound, 4-[(2-Propynyloxy)methyl]piperidine, illustrates the impact of salt formation on pharmaceutical properties . The parent compound features the same core structure but exists as a free base rather than a hydrochloride salt. This distinction significantly affects properties including solubility, crystallinity, stability, and bioavailability—all critical parameters in pharmaceutical development and formulation.

Data Compilation and Specifications

Chemical Identification Data

The following table compiles the key identification parameters for 4-[(2-Propynyloxy)methyl]piperidine hydrochloride, providing a comprehensive reference for unambiguous identification of this compound:

ParameterValueReference
IUPAC Name4-(prop-2-ynoxymethyl)piperidine;hydrochloride
CAS Number1185300-91-7
Molecular FormulaC9H16ClNO
Molecular Weight189.69 g/mol
MDL NumberMFCD10687214
PubChem CID46735625
SMILES NotationC#CCOCC1CCNCC1.Cl
InChIInChI=1S/C9H15NO.ClH/c1-2-7-11-8-9-3-5-10-6-4-9;/h1,9-10H,3-8H2;1H
InChIKeyWPNLIHIBEOPEGT-UHFFFAOYSA-N

This compilation of identifiers ensures accurate cross-referencing across different chemical databases and literature sources, facilitating consistent identification in research contexts. The multiple notation systems (IUPAC, SMILES, InChI) provide complementary approaches to structural representation, each offering different advantages in terms of human readability, computational processing, and structural uniqueness.

Physical and Chemical Properties

The known physicochemical properties of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride are summarized in the following table, highlighting available data while acknowledging parameters for which specific information is currently limited in the literature:

PropertyValueReference
Physical StateSolid
AppearanceNot specified in available sources-
Melting PointNot available
Boiling PointNot available
DensityNot available
SolubilityNot specified in available sources-
Storage Conditions-4°C (1-2 weeks), -20°C (1-2 years)
StabilityRequires controlled storage conditions
Hazard ClassificationWarning
Safety CodesH303+H313+H333, P264+P280+P305+P351+P338+P337+P313

This table highlights both the available data and the gaps in current knowledge regarding this compound. The limited availability of certain physicochemical parameters suggests opportunities for further characterization studies to more fully document the properties of 4-[(2-Propynyloxy)methyl]piperidine hydrochloride, particularly regarding its thermal properties, solution behavior, and comprehensive stability profile.

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